4-Chloro-N-cyclohexyl-N-methylbutanamide
Overview
Description
4-Chloro-N-cyclohexyl-N-methylbutanamide is an organic compound with the molecular formula C11H20ClNO It is a derivative of butanamide, featuring a chloro substituent at the fourth position and a cyclohexyl and methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-cyclohexyl-N-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutyryl chloride with N-cyclohexyl-N-methylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Chlorobutyryl chloride+N-cyclohexyl-N-methylamine→this compound+HCl
The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-cyclohexyl-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-cyclohexyl-N-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-cyclohexyl-N-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-cyclohexylbenzamide: Similar structure but with a benzamide group instead of butanamide.
N-Cyclohexyl-N-methylbutanamide: Lacks the chloro substituent.
4-Chloro-N-methylbutanamide: Lacks the cyclohexyl group.
Uniqueness
4-Chloro-N-cyclohexyl-N-methylbutanamide is unique due to the presence of both the chloro substituent and the cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-N-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-13(11(14)8-5-9-12)10-6-3-2-4-7-10/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFWBNJUPPCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00527883 | |
Record name | 4-Chloro-N-cyclohexyl-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00527883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69592-29-6 | |
Record name | 4-Chloro-N-cyclohexyl-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00527883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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